N-tert-butyl-2,4,6-trimethylbenzenesulfonamide
Description
N-tert-butyl-2,4,6-trimethylbenzenesulfonamide (CAS: 161452-12-6) is a sulfonamide derivative characterized by a mesitylene (2,4,6-trimethylphenyl) core substituted with a sulfonamide group bearing a tert-butyl moiety. Its molecular formula is C₁₆H₂₅NO₂S, and it has a molecular weight of 295.44 g/mol .
Properties
IUPAC Name |
N-tert-butyl-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9-7-10(2)12(11(3)8-9)17(15,16)14-13(4,5)6/h7-8,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKKPGVWFYBAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395228 | |
| Record name | N-tert-butyl-2,4,6-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161452-12-6 | |
| Record name | N-tert-butyl-2,4,6-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of Mesitylene
Mesitylene undergoes sulfonation using chlorosulfonic acid or sulfur trioxide to yield mesitylenesulfonyl chloride. The reaction is typically conducted at 0–5°C to control exothermicity and prevent side reactions. The sulfonyl chloride intermediate is isolated via distillation or crystallization.
Amination with tert-Butylamine
The sulfonyl chloride is then reacted with tert-butylamine in the presence of a base such as triethylamine or pyridine to neutralize HCl byproducts. The reaction proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C. Bergeron et al. reported a yield of approximately 83% after purification by column chromatography.
Reaction Conditions Table
| Parameter | Details | Source |
|---|---|---|
| Sulfonating Agent | Chlorosulfonic acid | |
| Solvent for Amination | Dichloromethane | |
| Base | Triethylamine | |
| Reaction Temperature | 0–25°C | |
| Yield | 83% |
This method is favored for its simplicity and high yield but requires careful handling of corrosive sulfonating agents.
Multi-Step Synthesis from CN104829499A Patent
A Chinese patent (CN104829499A) discloses a generalized method for synthesizing benzenesulfonamide derivatives, adaptable to this compound. The process involves hydroxylamine intermediates and sulfonyl chloride derivatives:
Formation of Hydroxylamine Intermediate
Ethyl acetate reacts with hydroxylamine hydrochloride in the presence of potassium carbonate to form a hydroxylamine adduct. This intermediate is isolated via ether extraction and drying.
Sulfonylation with Trimethylbenzenesulfonyl Chloride
The hydroxylamine adduct reacts with trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) in dimethylformamide (DMF) at -5–0°C. Triethylamine is added to scavenge HCl. The crude product is precipitated in ice water.
Acidic Workup and Purification
The precipitate is treated with 70% perchloric acid in dioxane, followed by recrystallization to yield the sulfonamide. While the patent exemplifies 2,4,6-trimethylbenzenesulfonamide synthesis, substituting hydroxylamine with tert-butylamine in the sulfonylation step could yield the target compound.
Adapted Reaction Scheme
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Mesitylenesulfonyl Chloride + tert-Butylamine
Key Patent Parameters
This route offers scalability but requires optimization for tert-butylamine’s steric bulk.
Physicochemical Properties and Characterization
This compound’s properties are critical for its application in drug design and materials science:
Physicochemical Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₂S | |
| Molecular Weight | 255.376 g/mol | |
| Exact Mass | 255.129 Da | |
| PSA (Polar Surface Area) | 54.55 Ų | |
| LogP (Partition Coefficient) | 4.16 |
The compound’s high LogP indicates significant hydrophobicity, favoring membrane permeability in biological systems.
Industrial Considerations and Applications
The CN104829499A patent highlights sulfonamide derivatives’ utility in energetic materials, where amino groups enhance stability and reduce sensitivity. For this compound, potential applications include:
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Pharmaceuticals : As a intermediates in protease inhibitors or kinase-targeted therapies.
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Materials Science : As a desensitizing agent in explosives, leveraging hydrogen-bonding capabilities.
Challenges and Optimization Strategies
Steric Hindrance
The tert-butyl group’s bulkiness may slow sulfonylation kinetics. Strategies to mitigate this include:
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Prolonged reaction times (24–48 hours).
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Elevated temperatures (40–60°C) in polar aprotic solvents like DMF.
Purification
Column chromatography or recrystallization from ethanol/water mixtures is essential to remove unreacted amine and sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines under reducing conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products:
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
Organic Synthesis
Amination Reagents
N-tert-butyl-2,4,6-trimethylbenzenesulfonamide serves as an effective aminating agent in organic synthesis. Its ability to introduce amino groups into various substrates enhances the reactivity and stability of energy-containing compounds. The compound is particularly useful in the synthesis of energetic materials, where it helps reduce sensitivity while increasing molecular density .
Table 1: Comparison of Amination Reagents
| Reagent | Advantages | Applications |
|---|---|---|
| This compound | High reactivity and practical handling | Synthesis of explosives and propellants |
| Traditional Amination Agents | Often require complex procedures and purification | Limited use in sensitive energetic materials |
Catalytic Enantioselective Synthesis
Recent studies have highlighted the role of this compound in catalytic enantioselective syntheses. It has been utilized in reactions such as N-allylation and N-arylation to produce chiral compounds with high enantioselectivity . This is particularly significant in the pharmaceutical industry where chirality plays a crucial role in drug efficacy.
Case Study: Chiral Synthesis
In a study exploring chiral Pd-catalyzed N-allylation reactions, the use of this compound led to products with enantiomeric excess ranging from 88% to 96%. This demonstrates its utility in generating optically active compounds essential for drug development .
Medicinal Chemistry
This compound has potential applications as a pharmacological agent due to its structural properties that allow for interaction with biological targets. Its derivatives have been explored for their ability to modulate biological pathways through targeted ubiquitination processes .
Table 2: Biological Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Drug Development | Modulation of biological targets | Improved efficacy and specificity of therapeutic agents |
| Targeted Ubiquitination | Inhibition of MALT1 for cancer treatment | Potential new treatments for malignancies |
Agricultural Chemistry
The compound also finds application in agricultural chemistry as a building block for agrochemicals. Its reactivity allows for the synthesis of herbicides and pesticides that are crucial for modern agriculture . The introduction of amino groups can enhance the biological activity of these compounds.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- The 2,4,6-trimethylphenyl group increases electron density, stabilizing the sulfonate group .
- (E)-N-benzylidene-2,4,6-trimethylbenzenesulfonamide : The benzylidene substituent introduces a conjugated π-system, enabling applications in photochemistry or as a Schiff base precursor. Its lower melting point (87–89°C) compared to the hydroxy analog (93–94°C) reflects reduced crystallinity due to the flexible imine group .
- N-fluoro-N-hexyl-2,4,6-trimethylbenzenesulfonamide: The fluoro-hexyl chain facilitates radical-mediated reactions, as seen in its role in alkene difunctionalization. The hexyl group improves solubility in nonpolar solvents .
Physicochemical Properties
- Solubility Trends : The hydroxy derivative (58042-39-0) is sparingly soluble in water but dissolves readily in DMSO, a trait critical for biological assays . In contrast, analogs with hydrophobic groups (e.g., tert-butyl, hexyl) exhibit better solubility in organic solvents like dichloromethane .
- Thermal Stability : The tert-butyl group in the target compound likely enhances thermal stability compared to the hydroxy variant, which requires sub-zero storage to prevent degradation .
Biological Activity
N-tert-butyl-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the realms of antimicrobial and anti-inflammatory properties. This article explores its biological mechanisms, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a tert-butyl group and multiple methyl groups on a benzene ring. This unique structure influences its biological activity through various mechanisms:
- Sulfonamide Group : Known for its ability to inhibit enzymes and proteins, this group can interfere with bacterial folic acid synthesis.
- Tert-Butyl and Methyl Groups : These groups enhance lipophilicity and membrane permeability, facilitating the compound's distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Potentially reduces inflammation by inhibiting cytokine production. |
| Pharmaceutical Applications | Investigated as a precursor in drug synthesis due to its reactive sulfonamide group. |
Case Studies and Research Findings
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Antimicrobial Activity :
- A study demonstrated that this compound showed promising antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL .
- In comparison with similar compounds, it exhibited superior activity due to the steric effects imparted by the tert-butyl group.
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Anti-inflammatory Properties :
- Research indicated that this compound could significantly reduce levels of inflammatory markers in cell culture models. It was found to lower interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in stimulated macrophages .
- The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
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Pharmacokinetics and Toxicity :
- Studies using PK-Sim software for pharmacokinetic simulations suggested favorable absorption and distribution characteristics for this compound, indicating potential for effective therapeutic use .
- Toxicity assessments showed that even at elevated concentrations (up to 32 μg/mL), the compound maintained over 90% cell viability in MCF-7 cancer cells, suggesting a favorable safety profile .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,4,6-trimethylbenzenesulfonamide | Lacks tert-butyl group | Reduced lipophilicity; lower antimicrobial activity |
| N-tert-butylbenzenesulfonamide | Lacks methyl groups | Different reactivity; moderate biological activity |
| N-tert-butyl-2,4-dimethylbenzenesulfonamide | Fewer methyl groups | Variations in chemical behavior; lower activity |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide, and how are they experimentally determined?
- Answer : Critical properties include melting point, boiling point, solubility, and stability. For example, GC/MS analysis is used to determine purity and identify volatile impurities . SLE (supported liquid extraction) can isolate the compound from complex matrices like polyethylene extracts, enabling migration studies . Structural characterization via IR and NMR spectroscopy confirms functional groups, while X-ray crystallography (where applicable) resolves stereochemical details .
Q. What synthetic methodologies are commonly employed for preparing this compound?
- Answer : The compound is synthesized via sulfonylation of tert-butylamine derivatives using 2,4,6-trimethylbenzenesulfonyl chloride. Copper-catalyzed reactions, such as those involving Cu(CH₃CN)₄PF₆ and 4,4'-di-tert-butyl-2,2'-bipyridine, are used to optimize yields in difunctionalization reactions . Solvent selection (e.g., DCM) and temperature control (e.g., 80°C) are critical for minimizing side products .
Q. How can researchers ensure compound stability during storage and experimental use?
- Answer : Stability is maintained by storing the compound at low temperatures (e.g., -20°C) in inert atmospheres. Purity grades (≥95%) reduce degradation risks, and periodic analysis via HPLC or TLC monitors decomposition . For hygroscopic batches, desiccants are recommended .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and trimethyl groups influence reactivity in sulfonamide derivatives?
- Answer : The tert-butyl group introduces steric hindrance, reducing nucleophilic attack at the sulfonamide nitrogen. The 2,4,6-trimethyl substituents on the benzene ring enhance electron density via inductive effects, stabilizing intermediates in reactions like fluorination or cross-coupling . Computational studies (DFT) can model these effects to predict regioselectivity .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar sulfonamides?
- Answer : Discrepancies in NMR or IR spectra arise from conformational flexibility or impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) differentiate isomers . For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural validation, as demonstrated for tert-butylsulfonamide derivatives .
Q. What strategies optimize the compound’s pharmacological activity through structural modification?
- Answer : Derivatives are synthesized by replacing the tert-butyl group with bioisosteres (e.g., cyclopropyl) or modifying the sulfonamide moiety (e.g., fluorination). Biological activity is screened via enzyme inhibition assays (e.g., kinase targets) and molecular docking to predict binding affinities . Structure-activity relationship (SAR) models guide iterative design .
Q. How does this compound interact with biomolecular targets at the atomic level?
- Answer : Crystallographic studies of related sulfonamides reveal hydrogen bonding between the sulfonamide oxygen and active-site residues (e.g., histidine or serine in enzymes). Kinetic assays (e.g., stopped-flow spectroscopy) quantify binding rates, while isothermal titration calorimetry (ITC) measures thermodynamic parameters .
Q. What role does this compound play in synthesizing macrocyclic chelators or radiopharmaceuticals?
- Answer : The sulfonamide group acts as a protecting group in macrocyclic polyamine synthesis, enabling selective deprotection for radiometal chelation (e.g., with ¹⁷⁷Lu or ⁶⁴Cu). Applications include PET tracer development, as seen in 1,4,7-triazacyclononane-N,N',N"-triacetic acid (NOTA) derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
